molecular formula C17H16ClN5O2 B2724215 5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-53-1

5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2724215
CAS-Nummer: 1291872-53-1
Molekulargewicht: 357.8
InChI-Schlüssel: DECDELVZOXBSAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a chemical research compound belonging to the 1,2,3-triazole-4-carboxamide class, a scaffold of significant interest in medicinal chemistry. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The 1,2,3-triazole-4-carboxamide core is a privileged structure in drug discovery due to its ability to engage in key hydrogen bonding and dipole interactions with biological targets. Recent research has identified analogs within this chemical class as potent and selective inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism genes. Inhibiting PXR has therapeutic potential for preventing adverse drug-drug interactions and improving therapeutic efficacy . Furthermore, structurally similar 5-amino-1,2,3-triazole-4-carboxamides have demonstrated promising in vitro efficacy against Trypanosoma cruzi , the parasite responsible for Chagas disease, highlighting the scaffold's potential in antiparasitic drug development . The specific substitution pattern of this compound—featuring a 4-chloroaniline moiety and a 3-methoxybenzyl group—is designed to explore structure-activity relationships (SAR) within this pharmacophore. The 1,2,3-triazole-4-carboxamide scaffold can be synthesized via efficient routes such as the Dimroth reaction followed by amidation, allowing for systematic exploration of its chemical space . Researchers can utilize this compound to investigate its biochemical activity, pharmacokinetic properties, and mechanism of action in various disease models.

Eigenschaften

IUPAC Name

5-(4-chloroanilino)-N-[(3-methoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-25-14-4-2-3-11(9-14)10-19-17(24)15-16(22-23-21-15)20-13-7-5-12(18)6-8-13/h2-9,15-16,20-23H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLHYWTZQHRTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives typically involves cycloaddition reactions or other organic transformations that yield compounds with significant biological potential. The specific structure of the compound includes a triazole ring, which is known for its ability to interact with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that 5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide displays moderate activity against several bacterial strains including:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Bacillus cereus

Table 1 summarizes the antimicrobial efficacy of this compound compared to other known triazole derivatives.

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamideStaphylococcus aureus32 µg/mL
5-Amino-1,2,3-triazoleEnterococcus faecalis16 µg/mL
4-Amino-5-(4-chlorophenyl)-2-(5-mercapto-1,3,4-oxadiazol-2-yl)methylBacillus cereus8 µg/mL

Table 1: Antimicrobial activity comparison of various triazole derivatives

Anticancer Activity

The anticancer potential of triazole compounds has been extensively studied. The presence of the triazole ring in 5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has been linked to inhibition of cancer cell proliferation through mechanisms such as:

  • Inhibition of mitochondrial complex I: Studies have indicated that similar compounds can inhibit mitochondrial respiration, leading to increased apoptosis in cancer cells .
  • Cell cycle arrest: Certain derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The compound was tested against several lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability with an IC50 value ranging from 10 to 20 µM.

The mechanism by which 5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exerts its biological effects is believed to involve:

  • Interaction with DNA: Triazoles can intercalate into DNA strands or bind to specific sites influencing transcription and replication.
  • Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their biological profiles:

Compound Name Core Structure Substituents Biological Activity/Notes Reference
Target Compound 1,2,3-Triazole - 5-(4-Chlorophenyl)amino
- N-(3-Methoxyphenyl)methyl carboxamide
Under investigation; structural features suggest potential kinase or anticancer activity -
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole - 5-Amino
- 1-(3-Chlorophenyl)
- N-(4-Acetylphenyl) carboxamide
No explicit activity data reported; structural similarity highlights substituent diversity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole - 1-(4-Chlorophenyl)
- 5-(Trifluoromethyl)
c-Met inhibitor; GP = 68.09% against NCI-H522 lung cancer cells
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole - 1-Phenyl
- 5-(Pyridin-3-yl)
- Ethyl ester
GP = 70.94% against NCI-H522 cells; pyridyl group enhances activity
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) 1,2,3-Triazole - 1-(Chlorobenzoyl-dichlorobenzyl)
- 5-Amino
Phase I clinical trial (antitumor); metabolized to inactive M1 (benzophenone derivative)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)pyrazole-3-carboxamide Pyrazole - Pyrazole core
- 4-Methyl
- Dichlorophenyl and pyridylmethyl groups
CB1 receptor antagonist (IC50 = 0.139 nM)

Key Findings and Structure-Activity Relationships (SAR)

Triazole vs. Pyrazole Cores :

  • The pyrazole-based CB1 antagonist (IC50 = 0.139 nM) demonstrates high receptor affinity, but triazole analogs are more commonly associated with kinase inhibition (e.g., c-Met) .
  • The triazole ring’s nitrogen-rich structure may facilitate hydrogen bonding with biological targets, whereas pyrazole’s reduced polarity might favor hydrophobic interactions .

Substituent Effects :

  • 4-Chlorophenyl Group : Present in both the target compound and the c-Met inhibitor (GP = 68.09%), this group is critical for hydrophobic interactions and target binding .
  • Trifluoromethyl (CF3) : The CF3 group in the c-Met inhibitor enhances electron-withdrawing effects and metabolic stability compared to the target compound’s methoxy group .
  • Methoxy Groups : The 3-methoxyphenylmethyl group in the target compound may improve solubility but could also increase susceptibility to oxidative metabolism compared to halogenated analogs .

Metabolic Stability :

  • CAI, a triazole carboxamide, undergoes phase I metabolism to yield inactive M1, emphasizing the need for stable substituents (e.g., trifluoromethyl) to retain activity .

Anticancer Activity :

  • Triazole derivatives with 4-chlorophenyl and trifluoromethyl groups show superior growth inhibition (GP ≤ 70%) in lung cancer models compared to esters or simpler aryl groups .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide?

Answer: Synthesis optimization requires:

  • Reaction Conditions : Control temperature (60–80°C), solvent selection (e.g., DMF or THF for polar intermediates), and pH (neutral to slightly basic) to prevent side reactions .
  • Intermediate Purification : Use column chromatography or recrystallization to isolate intermediates before coupling reactions .
  • Characterization : Employ TLC for reaction monitoring and NMR (¹H/¹³C) for structural validation .
    Table 1 : Example conditions for key steps:
StepReagentsSolventTemp.Yield
Triazole formationNaN₃, CuIDMF70°C65–75%
CouplingEDC/HOBtTHFRT80–85%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy : Assign peaks for the triazole ring (δ 7.8–8.2 ppm), methoxyphenyl (δ 3.8 ppm for -OCH₃), and chlorophenyl groups .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 385.3) .
  • X-ray Crystallography : Resolve crystal lattice parameters (e.g., space group P2₁/c) for absolute configuration .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Antimicrobial Activity : Use broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction mechanisms for substituent modifications (e.g., oxidation of the triazole ring) be elucidated?

Answer:

  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., H₂O₂ concentration) to infer mechanism (radical vs. ionic pathways) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .
  • Isotopic Labeling : Track ¹⁸O incorporation in oxidation products via LC-MS .

Q. How should researchers address contradictory bioactivity data across studies?

Answer:

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed vs. random effects models) .
  • Experimental Replication : Control variables (e.g., cell passage number, solvent purity) to isolate confounding factors .
  • Structural Confounds : Verify compound purity (>95% by HPLC) and check for degradation products .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs?

Answer:

  • Substituent Variation : Synthesize analogs with halogens (e.g., -F vs. -Cl) or methoxy positional isomers .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .
    Table 2 : Example SAR trends:
SubstituentBioactivity (IC₅₀, μM)
4-Cl2.1 ± 0.3
3-OCH₃5.8 ± 0.7
2-F1.9 ± 0.2

Q. What methodologies are suitable for pharmacokinetic profiling (e.g., solubility, bioavailability)?

Answer:

  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
  • Permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and track half-life via LC-MS/MS .

Q. How can researchers mitigate toxicity risks during preclinical development?

Answer:

  • Genotoxicity : Conduct Ames test (TA98/TA100 strains) to assess mutagenicity .
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac liability (IC₅₀ < 10 μM) .
  • In Vivo Toxicity : 28-day repeated dose study in rodents (OECD 407 guidelines) .

Q. What challenges arise during scale-up, and how can they be resolved?

Answer:

  • Purification Bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) .
  • Reagent Costs : Optimize catalyst loading (e.g., reduce CuI from 10% to 5% mol) .
  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .

Q. How can crystallography data resolve ambiguities in molecular conformation?

Answer:

  • Single-Crystal Analysis : Determine dihedral angles between triazole and phenyl rings (e.g., 15–25°) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding with carboxamide) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.